molecular formula C28H26ClN3O4S B11067990 ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11067990
M. Wt: 536.0 g/mol
InChI Key: FNTVYQMLXZNHKR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound that features a thiazine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a halogenated ketone.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26ClN3O4S

Molecular Weight

536.0 g/mol

IUPAC Name

ethyl 4-[[6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H26ClN3O4S/c1-2-36-27(35)20-12-14-21(15-13-20)30-28-32(17-16-19-8-4-3-5-9-19)25(33)18-24(37-28)26(34)31-23-11-7-6-10-22(23)29/h3-15,24H,2,16-18H2,1H3,(H,31,34)

InChI Key

FNTVYQMLXZNHKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CCC4=CC=CC=C4

Origin of Product

United States

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